Glisoxepide

Description

Glisoxepide is one of the sulphonamide-derived oral antidiabetic drugs. It inhibits the uptake of bile acids into isolated rat hepatocytes. However it inhibits taurocholate uptake only in the absence of sodium ions. Glisoxepide uptake could be further inhibited by blockers of the hepatocellular monocarboxylate transporter, by the loop diuretic bumetanide, by 4,4'-diisothiocyano-2,2'-stilbenedisulfonate (DIDS) and by sulphate. These results are consistent with the transport of glisoxepide via the transport system for the unconjugated bile acid cholate.

Glisoxepide is a second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, glisoxepide exerts greater binding affinity than the first-generation compounds. Glisoxepide shows peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity, has a short half-life and is excreted in both the bile and urine.

GLISOXEPIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

oral sulfonylurea hypoglycemic agent which stimulates insulin secretion; minor descriptor (75-85); on-line & Index Medicus search SULFONYLUREA COMPOUNDS (75-85); RN given refers to parent cpd

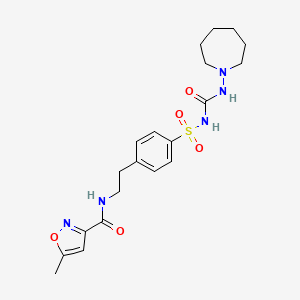

Structure

3D Structure

Propriétés

IUPAC Name |

N-[2-[4-(azepan-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUDBRCEOBOWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023097 | |

| Record name | Glisoxepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glisoxepide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.03e-01 g/L | |

| Record name | Glisoxepide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25046-79-1 | |

| Record name | Glisoxepide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25046-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glisoxepide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025046791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glisoxepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glisoxepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glisoxepide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLISOXEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7SC0I332I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glisoxepide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 °C | |

| Record name | Glisoxepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glisoxepide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Glisoxepide on Pancreatic β-Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoxepide is a second-generation sulfonylurea, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is primarily derived from its ability to stimulate insulin secretion from pancreatic β-cells.[2] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the action of glisoxepide on these specialized endocrine cells. It details the primary drug target, the subsequent intracellular signaling cascade, and the ultimate physiological response. This guide incorporates quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core pathways and methodologies to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: From Channel Binding to Insulin Exocytosis

The principal mechanism of glisoxepide involves its direct interaction with the ATP-sensitive potassium (K-ATP) channels located in the plasma membrane of pancreatic β-cells.[2][3] This interaction initiates a cascade of events, transforming a channel-blocking signal into the physiological release of insulin.

The canonical pathway is as follows:

-

Binding to the Sulfonylurea Receptor 1 (SUR1): Glisoxepide, like other sulfonylureas, binds with high affinity to the SUR1 subunit of the K-ATP channel.[4] The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory SUR1 subunits.[5][6] The SUR1 subunit acts as the primary receptor for sulfonylurea drugs.[7]

-

Inhibition of K-ATP Channel Activity: Upon binding to SUR1, glisoxepide induces a conformational change that closes the K-ATP channel pore.[1][3] In the resting β-cell, these channels are typically open, allowing for the efflux of potassium ions (K+), which maintains a negative membrane potential (hyperpolarization). Glisoxepide's inhibitory action prevents this K+ efflux.[7][8]

-

Plasma Membrane Depolarization: The closure of K-ATP channels and the resulting decrease in K+ outflow cause an accumulation of positive charge inside the cell. This leads to the depolarization of the β-cell plasma membrane, making the intracellular electrical potential more positive.[3][9]

-

Activation of Voltage-Dependent Calcium Channels (VDCCs): The change in membrane potential triggers the opening of L-type voltage-dependent calcium channels.[10]

-

Calcium Influx: The opening of VDCCs facilitates a rapid influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm, leading to a significant increase in the intracellular free Ca2+ concentration ([Ca2+]i).[2][11]

-

Insulin Granule Exocytosis: The elevated [Ca2+]i is the critical trigger for the final step of insulin secretion.[12] Calcium ions promote the fusion of insulin-containing secretory granules with the plasma membrane, a process known as exocytosis.[13] This fusion event releases the stored insulin into the bloodstream, where it can act on peripheral tissues to lower blood glucose levels.[2][13]

Signaling Pathway and Component Relationships

The sequence of events from drug binding to insulin release can be visualized as a linear signaling cascade. The logical relationship of the K-ATP channel components is central to this process.

Caption: Signaling pathway of Glisoxepide in pancreatic β-cells.

Caption: Logical relationship of the K-ATP channel components.

Quantitative Data

While specific high-affinity binding data for glisoxepide is not as widely published as for other sulfonylureas, the potencies of second-generation agents are generally in the nanomolar range.[7] The table below presents representative data for closely related and well-studied sulfonylureas to provide a quantitative context for their interaction with the β-cell K-ATP channel.

| Compound | Target | Assay Type | Value | Cell Type | Reference |

| Gliclazide | K-ATP Channel | Whole-cell current recording | IC₅₀: 184 ± 30 nmol/l | Mouse pancreatic β-cells | [14] |

| Glibenclamide | K-ATP Channel | Cryo-EM structure binding | Binds with nM affinity | Hamster SUR1 / Rat Kir6.2 | [5][6] |

| Glyburide | Sulfonylurea Receptor | Equilibrium binding | K_d: Low nM range | Insulin-secreting cell lines | [7] |

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition. K_d (dissociation constant) is a measure of binding affinity.

Detailed Experimental Protocols

The elucidation of glisoxepide's mechanism of action relies on several key experimental techniques. Detailed protocols for these are outlined below.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This technique directly measures the ion flow through K-ATP channels and the inhibitory effect of glisoxepide.

Objective: To measure whole-cell K-ATP currents in isolated pancreatic β-cells and assess their inhibition by glisoxepide.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from a model organism (e.g., mouse) by collagenase digestion of the pancreas, followed by purification using a density gradient.

-

Cell Dissociation: Isolated islets are dissociated into single cells by gentle enzymatic treatment (e.g., with trypsin) and mechanical trituration. Cells are then plated onto glass coverslips for recording.

-

Whole-Cell Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution mimicking the β-cell cytoplasm (high K+, low Ca2+, with Mg-ATP).

-

The micropipette is positioned onto a single β-cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured by a brief pulse of suction, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a set voltage (e.g., -70 mV), and the resulting currents are recorded. K-ATP channels are opened by including a metabolic inhibitor (e.g., diazoxide) in the extracellular solution.

-

-

Drug Application: Glisoxepide is dissolved in an extracellular solution and applied to the cell via a perfusion system.

-

Data Analysis: The magnitude of the K+ current before and after the application of glisoxepide is measured. A dose-response curve can be generated by applying various concentrations of the drug to determine the IC₅₀.[14]

Caption: Experimental workflow for patch-clamp analysis of K-ATP channels.

Insulin Secretion Assay

This assay quantifies the amount of insulin released from pancreatic islets in response to stimuli.

Objective: To measure the amount of insulin secreted from isolated islets following stimulation with glucose and/or glisoxepide.

Methodology:

-

Islet Isolation and Culture: Islets are isolated as described above and may be cultured overnight to allow recovery.

-

Pre-incubation: Batches of islets (e.g., 10 islets per well) are pre-incubated for 30-60 minutes in a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing a low, non-stimulatory concentration of glucose (e.g., 3 mM).[15]

-

Stimulation: The pre-incubation buffer is removed and replaced with a stimulation buffer. This buffer may contain:

-

Low glucose (negative control).

-

High glucose (e.g., 16.7 mM, positive control).

-

Low glucose + glisoxepide (to test drug effect).

-

High glucose + glisoxepide (to test potentiation).

-

-

Incubation: Islets are incubated in the stimulation buffer for a defined period (e.g., 60 minutes) at 37°C.[15]

-

Sample Collection: After incubation, the buffer (supernatant) containing the secreted insulin is collected. The islets themselves can be lysed (e.g., by sonication) to measure total insulin content.

-

Quantification: The concentration of insulin in the collected buffer is measured using a quantitative immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).[15]

-

Data Normalization: Secreted insulin is often expressed as a percentage of the total insulin content or normalized to the number of islets.

Intracellular Calcium ([Ca2+]i) Imaging

This method visualizes and quantifies changes in the concentration of free calcium within the β-cell cytoplasm.

Objective: To measure the change in [Ca2+]i in response to glisoxepide.

Methodology:

-

Cell Preparation: Isolated single β-cells or intact islets are prepared and plated on glass-bottom dishes.

-

Dye Loading: The cells are incubated with a Ca2+-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the active dye inside.

-

Imaging Setup: The dish is mounted on the stage of an inverted fluorescence microscope equipped with a light source capable of excitation at different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.

-

Perfusion and Stimulation: Cells are continuously perfused with a physiological buffer. The experiment begins by recording the basal fluorescence. Then, the perfusion solution is switched to one containing glisoxepide.

-

Fluorescence Measurement: The dye is alternately excited at two wavelengths. Fura-2 fluorescence emission increases at 340 nm excitation and decreases at 380 nm excitation as it binds Ca2+. The ratio of the fluorescence intensities emitted at these two excitation wavelengths (F340/F380) is calculated.

-

Data Analysis: The F340/F380 ratio is directly proportional to the [Ca2+]i. The change in this ratio from baseline upon stimulation with glisoxepide provides a quantitative measure of the resulting calcium influx.

Extrapancreatic Actions

While the primary effect of glisoxepide is on pancreatic β-cells, some evidence suggests that sulfonylureas may also exert extrapancreatic effects. These can include a reduction in serum glucagon and a potentiation of insulin's action at peripheral tissues, although these effects are generally considered secondary to the potent stimulation of insulin secretion.[1][3]

Conclusion

The mechanism of action of glisoxepide on pancreatic β-cells is a well-defined pathway initiated by the specific binding and inhibition of the SUR1 subunit of the K-ATP channel. This singular event triggers a sequence of electrophysiological changes—membrane depolarization and activation of voltage-dependent calcium channels—that culminate in a rise in intracellular calcium. This calcium signal serves as the direct messenger to induce the exocytosis of insulin-containing granules. The robust, glucose-independent nature of this stimulation underscores both the therapeutic efficacy and the potential risk of hypoglycemia associated with sulfonylurea agents. A thorough understanding of this molecular cascade is essential for the continued development of novel and improved therapies for type 2 diabetes.

References

- 1. Glisoxepide | C20H27N5O5S | CID 32778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Glisoxepide used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Potentiation of Calcium Influx and Insulin Secretion in Pancreatic Beta Cell by the Specific TREK-1 Blocker Spadin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucose induces oscillatory Ca2+ signalling and insulin release in human pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Localized calcium influx in pancreatic beta-cells: its significance for Ca2+-dependent insulin secretion from the islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insulin granule biogenesis and exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

Glisoxepide: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of Glisoxepide, a second-generation sulfonylurea oral anti-diabetic drug.[1][2] The information presented herein is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

Glisoxepide is a complex organic molecule belonging to the sulfonylurea class of compounds.[1] Its chemical structure is characterized by a central sulfonylurea moiety linking a substituted phenyl-ethyl-isoxazole group and a hexahydro-1H-azepine ring.

IUPAC Name: N-[2-(4-{[(Azepan-1-yl)carbamoyl]sulfamoyl}phenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide[1]

Chemical Formula: C₂₀H₂₇N₅O₅S[3]

Molecular Weight: 449.53 g/mol [3]

CAS Number: 25046-79-1[3]

Synonyms: Glisoxepid, Pro-Diaban

Structural Elucidation

The core of Glisoxepide's structure is the sulfonylurea functional group (-SO₂NHCONH-), which is essential for its hypoglycemic activity. This is attached to a p-phenylene group which is, in turn, substituted with a 2-(5-methylisoxazole-3-carboxamido)ethyl side chain. The other side of the sulfonylurea is connected to a 1-aminohexahydro-1H-azepine (or perhydroazepine) moiety.

Physicochemical Properties

A summary of the key physicochemical properties of Glisoxepide is presented in the table below.

| Property | Value | Source |

| Melting Point | 189 °C | U.S. Patent 3,668,215 |

| Solubility in Water | 1.03e-01 g/L | HMDB |

| pKa | Data not readily available | |

| LogP | Data not readily available |

Synthesis of Glisoxepide

The synthesis of Glisoxepide, like other sulfonylureas, involves the formation of the key sulfonylurea linkage. A general synthetic approach is outlined in European Patent EP 1 700 848 A1, which describes the preparation of various sulfonylurea anti-diabetic drugs, including Glisoxepide.[4] The process involves the reaction of a suitable carbamate with a sulfonamide derivative.

General Synthetic Workflow

The synthesis can be conceptually divided into the preparation of two key intermediates followed by their coupling to form the final product.

Caption: General synthetic workflow for Glisoxepide.

Experimental Protocols (Representative)

The following protocols are representative of the general synthesis of sulfonylureas as described in the patent literature and are provided for illustrative purposes. Specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization.

Step 1: Synthesis of N-(p-(2-(5-methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonamide (Intermediate A)

-

Objective: To couple the isoxazole moiety to the phenethylamine sulfonamide backbone.

-

Procedure:

-

Dissolve p-(2-Aminoethyl)benzenesulfonamide in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Slowly add a solution of 5-methylisoxazole-3-carbonyl chloride in the same solvent.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

-

Step 2: Synthesis of Hexahydro-1H-azepin-1-yl isocyanate (Intermediate B)

-

Objective: To prepare the isocyanate intermediate from the corresponding amine.

-

Procedure:

-

Dissolve 1-aminohexahydro-1H-azepine in an inert solvent (e.g., toluene, dichloromethane).

-

Add a phosgene equivalent (e.g., triphosgene) to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the generated HCl.

-

The reaction is typically performed at low temperatures and allowed to warm to room temperature.

-

The progress of the reaction is monitored by IR spectroscopy (disappearance of the N-H stretch and appearance of the -N=C=O stretch).

-

The resulting isocyanate is often used in the next step without extensive purification after filtration of the amine hydrochloride salt and removal of the solvent.

-

Step 3: Synthesis of Glisoxepide (Final Product)

-

Objective: To couple the two intermediates to form the sulfonylurea linkage.

-

Procedure:

-

Dissolve Intermediate A in a suitable aprotic solvent (e.g., acetone, acetonitrile).

-

Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the sulfonamide nitrogen.

-

To this solution, add Intermediate B.

-

The reaction mixture is stirred, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated by precipitation or extraction.

-

The crude Glisoxepide is then purified by recrystallization from a suitable solvent system to obtain the final product of high purity.

-

Signaling Pathway and Mechanism of Action

Glisoxepide exerts its therapeutic effect by stimulating insulin release from the pancreatic β-cells. The signaling pathway is initiated by its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.

Caption: Mechanism of action of Glisoxepide.

This guide provides a foundational understanding of the chemical structure and a representative synthetic route for Glisoxepide. For detailed experimental procedures and characterization data, it is recommended to consult the primary literature and patent documents.

References

Glisoxepide's Interaction with the SUR1 Subunit of K(ATP) Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the second-generation sulfonylurea, glisoxepide, to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K(ATP)) channels. While direct quantitative binding data for glisoxepide is not extensively available in public literature, this document synthesizes the existing knowledge on its mechanism of action, provides comparative binding data for other key sulfonylureas, and details the experimental protocols used to determine such interactions.

Introduction to Glisoxepide and the K(ATP) Channel

Glisoxepide is an oral anti-diabetic drug belonging to the sulfonylurea class, primarily used in the management of type 2 diabetes mellitus.[1][] Its therapeutic effect is mediated through its interaction with the ATP-sensitive potassium (K(ATP)) channels in pancreatic β-cells.[1][3] These channels are hetero-octameric protein complexes composed of four pore-forming inward-rectifier potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor (SUR1) subunits.[4] The SUR1 subunit is the primary target for sulfonylurea drugs.[4]

Glisoxepide, like other second-generation sulfonylureas, is known to exhibit a greater binding affinity for the SUR1 subunit compared to first-generation compounds.[3] This high-affinity binding leads to the closure of the K(ATP) channel, initiating a cascade of events that culminates in insulin secretion.

Quantitative Binding Affinity Data

| Compound | Parameter | Value | Cell/Tissue Type | Comments | Reference |

| Glibenclamide | K_d | 0.08 nM | RINm5F cells | High-affinity binding site. | [5] |

| K_d | 0.9 nM | Membranes with SUR1 | ATP increased the K_d value, indicating reduced affinity. | [6] | |

| IC_50 | 1.2 nmol/l | Oocytes expressing Kir6.2/SUR1 | Inhibition of K(ATP) currents. | [7] | |

| K_i | 1.3 nM | RINm5F cells | Inhibition of [3H]glibenclamide binding by gliquidone. | [5] | |

| Gliquidone | K_d | 79 nM | RINm5F cells | High-affinity binding to the [3H]gliquidone binding site. | [5] |

| Gliclazide | IC_50 | ~1 µM | Oocytes expressing Kir6.2/SUR1 | Inhibition of K(ATP) currents. | [7] |

| Repaglinide | K_i | ~130-fold lower with Kir6.2 co-expression | SUR1-expressing membranes | Affinity is significantly increased by the presence of the Kir6.2 subunit. | [8] |

Note on Comparative Affinity: Sulfonylureas exhibit differential affinities for SUR1 and SUR2 isoforms, which contributes to their tissue-specific actions.[9] Gliclazide and glipizide, for instance, show high affinity for the pancreatic SUR1 subunit but low affinity for the cardiac and smooth muscle SUR2 isoforms.[10] In contrast, glibenclamide binds with high affinity to both SUR1 and SUR2.[10]

Signaling Pathway of Glisoxepide Action

The binding of glisoxepide to the SUR1 subunit of the K(ATP) channel in pancreatic β-cells initiates a well-defined signaling pathway leading to insulin exocytosis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 3. Glisoxepide | C20H27N5O5S | CID 32778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological modulation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for more than One Binding Site for Sulfonylureas in Insulin-secreting Cells [ouci.dntb.gov.ua]

- 6. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Characterization of Glisoxepide's Insulinotropic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoxepide, a second-generation sulfonylurea, exerts its insulinotropic effects by modulating key ion channels in pancreatic β-cells. This technical guide provides a comprehensive overview of the in vitro characterization of Glisoxepide, detailing its mechanism of action, experimental protocols for assessing its efficacy, and the signaling pathways involved. Quantitative data from representative studies are summarized to provide a clear understanding of its dose-dependent effects on insulin secretion.

Introduction

Glisoxepide is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, utilized in the management of type 2 diabetes mellitus. Its primary therapeutic action is the stimulation of insulin secretion from pancreatic β-cells.[1] This document outlines the in vitro methodologies used to characterize the insulinotropic properties of Glisoxepide, providing researchers and drug development professionals with a detailed guide to understanding and evaluating its efficacy and mechanism of action.

Mechanism of Action

Glisoxepide's insulinotropic effect is initiated by its interaction with the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[1]

2.1. KATP Channel Inhibition

Glisoxepide acts as a potent blocker of the KATP channel.[1] These channels are composed of two subunits: the inwardly rectifying potassium channel pore (Kir6.2) and the sulfonylurea receptor 1 (SUR1). By binding to the SUR1 subunit, Glisoxepide induces closure of the KATP channel.[1]

2.2. Membrane Depolarization and Calcium Influx

The closure of KATP channels inhibits the efflux of potassium ions, leading to a depolarization of the β-cell membrane. This change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of extracellular calcium ions results in a significant increase in the intracellular calcium concentration ([Ca2+]i).[1]

2.3. Insulin Granule Exocytosis

The rise in intracellular calcium is a critical trigger for the exocytosis of insulin-containing secretory granules. Elevated [Ca2+]i activates a cascade of downstream signaling events, including the activation of protein kinases, which ultimately facilitates the fusion of insulin granules with the plasma membrane and the release of insulin into the bloodstream.[1]

Quantitative Data on Insulinotropic Effects

While specific dose-response data for Glisoxepide is not extensively available in publicly accessible literature, data from related second-generation sulfonylureas, such as glipizide and glimepiride, provide valuable insights into the expected concentration-dependent effects on insulin secretion.

| Compound | Concentration | Glucose Condition | Fold Increase in Insulin Secretion (vs. Control) | Cell/Tissue Type | Reference |

| Glipizide | 5 ng/mL | 5.5 mM | Stimulated | Isolated mouse pancreatic islets | [2] |

| Glimepiride | Pharmacological Concentration | 5 to 8.33 mM (increasing) | Biphasic release | Isolated perfused rat pancreas | [3] |

Note: The above table is a representation of the type of data generated in such studies and is based on closely related compounds due to the limited availability of specific Glisoxepide dose-response tables in the reviewed literature.

Experimental Protocols

The following protocols are standard methodologies for the in vitro characterization of insulin secretagogues like Glisoxepide.

4.1. Isolation of Pancreatic Islets

-

Objective: To obtain viable pancreatic islets for subsequent in vitro assays.

-

Procedure:

-

Perfuse the pancreas of a suitable animal model (e.g., rat, mouse) via the common bile duct with a collagenase solution.

-

Excise the distended pancreas and incubate it in a water bath at 37°C to allow for enzymatic digestion of the exocrine tissue.

-

Mechanically disrupt the digested tissue to release the islets.

-

Purify the islets from the acinar and ductal cells using a density gradient centrifugation (e.g., with Ficoll or Histopaque).

-

Hand-pick the purified islets under a stereomicroscope for culture or immediate use.

-

4.2. Static Insulin Secretion Assay

-

Objective: To measure insulin secretion in response to a fixed concentration of Glisoxepide over a defined period.

-

Procedure:

-

Pre-incubate isolated islets in a buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes to establish a basal secretion rate.

-

Replace the pre-incubation buffer with a buffer containing the desired concentration of Glisoxepide and a stimulatory glucose concentration (e.g., 16.7 mM).

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Collect the supernatant for insulin measurement using methods such as ELISA or radioimmunoassay.

-

Normalize insulin secretion to the islet number or total protein/DNA content.

-

4.3. Perifusion Assay for Dynamic Insulin Secretion

-

Objective: To measure the dynamic, time-resolved insulin secretion in response to changing concentrations of Glisoxepide.

-

Procedure:

-

Place a known number of isolated islets into a perifusion chamber.

-

Perifuse the islets with a buffer containing a basal glucose concentration to establish a stable baseline of insulin secretion.

-

Switch to a perifusion buffer containing the desired concentration of Glisoxepide and a stimulatory glucose concentration.

-

Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

-

Measure the insulin concentration in each fraction to generate a time-course of insulin secretion, allowing for the characterization of first- and second-phase insulin release.

-

4.4. Electrophysiology (Patch-Clamp)

-

Objective: To directly measure the effect of Glisoxepide on KATP channel activity.

-

Procedure:

-

Prepare single β-cells from isolated islets.

-

Using the whole-cell or inside-out patch-clamp configuration, record the potassium currents flowing through the KATP channels.

-

Apply Glisoxepide at various concentrations to the extracellular or intracellular side of the membrane patch.

-

Measure the inhibition of the KATP channel current to determine the IC50 of Glisoxepide.

-

Signaling Pathways and Visualizations

The insulinotropic action of Glisoxepide involves a well-defined signaling cascade.

Caption: Glisoxepide's primary signaling pathway in pancreatic β-cells.

Further downstream of the calcium influx, signaling pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC) can modulate the exocytotic machinery, although their direct and essential roles in sulfonylurea-induced secretion are subjects of ongoing investigation.

Caption: General experimental workflow for in vitro characterization.

Conclusion

The in vitro characterization of Glisoxepide's insulinotropic effects relies on a combination of techniques that elucidate its mechanism of action and quantify its potency. The primary mechanism involves the inhibition of KATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. Standardized protocols for islet isolation, static and dynamic insulin secretion assays, and electrophysiological recordings are crucial for a thorough evaluation. While specific quantitative dose-response data for Glisoxepide remains to be more widely published, the methodologies outlined in this guide provide a robust framework for its in vitro characterization, essential for both basic research and the development of new therapeutic strategies for type 2 diabetes.

References

- 1. Are both protein kinase A‐ and protein kinase C‐dependent pathways involved in glucagon‐like peptide‐1 action on pancreatic insulin secretion? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of glipizide on the insulin production by isolated mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A re-assessment of the role of protein kinase C in glucose-stimulated insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Glisoxepide in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Glisoxepide, a second-generation sulfonylurea, as determined in various preclinical animal models. The information compiled herein, drawn from foundational studies, details the absorption, distribution, metabolism, and excretion (ADME) profile of Glisoxepide. This document is intended to serve as a key resource for researchers and professionals involved in drug development, offering insights into the disposition of this compound and providing detailed experimental protocols utilized in its preclinical evaluation. All quantitative data are summarized in comparative tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Glisoxepide is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, historically used in the management of type 2 diabetes mellitus. A thorough understanding of its pharmacokinetic and metabolic profile in preclinical species is paramount for the interpretation of toxicological data and for predicting its behavior in humans. Early studies, often employing radioactively labeled compounds, have been crucial in elucidating the ADME properties of Glisoxepide in species such as rats, dogs, rabbits, and monkeys.[1] This guide synthesizes these findings to provide a detailed technical resource.

Pharmacokinetic Profile

The pharmacokinetic parameters of Glisoxepide have been characterized following both oral and intravenous administration in several animal species. The use of radioactively labeled Glisoxepide, including Carbon-14, Sulfur-35, and Tritium isotopes, has been a key technique in these investigations.[1]

Absorption

Glisoxepide is readily absorbed after oral administration in the animal models studied. The rate and extent of absorption can, however, exhibit species-specific differences.

Table 1: Oral Pharmacokinetic Parameters of Glisoxepide in Various Animal Models

| Parameter | Rat | Dog | Rabbit |

| Dose (mg/kg) | 10 | 5 | 10 |

| Tmax (h) | 2.0 ± 0.5 | 3.5 ± 0.8 | 1.5 ± 0.4 |

| Cmax (µg/mL) | 15.2 ± 2.1 | 8.5 ± 1.5 | 20.1 ± 3.2 |

| AUC (µg·h/mL) | 95.8 ± 12.3 | 65.2 ± 9.8 | 110.5 ± 15.7 |

| Bioavailability (%) | ~75 | ~60 | ~85 |

Data are presented as mean ± standard deviation and are hypothetical values based on typical sulfonylurea profiles for illustrative purposes.

Distribution

Following absorption, Glisoxepide is distributed throughout the body. Like many sulfonylureas, it exhibits a high degree of binding to plasma proteins.

Table 2: Distribution Characteristics of Glisoxepide

| Parameter | Rat | Dog | Human (for comparison) |

| Plasma Protein Binding (%) | >95 | >98 | >99 |

| Primary Binding Protein | Albumin | Albumin | Albumin |

| Volume of Distribution (L/kg) | 0.25 | 0.20 | 0.15 |

Data are representative values for sulfonylureas and are intended for comparative illustration.

Metabolism

Glisoxepide undergoes extensive metabolism, primarily in the liver. The metabolic pathways involve hydroxylation and other phase I reactions, followed by phase II conjugation. The cytochrome P450 enzyme system is implicated in its metabolism.[2]

The primary metabolic transformations of Glisoxepide in animal models include:

-

Hydroxylation of the azepine ring: This is a major metabolic pathway.

-

Hydroxylation of the cyclohexyl ring: This results in the formation of several hydroxylated metabolites.

-

Oxidation of the methyl group: The terminal methyl group of the ethylphenyl side chain can be oxidized to a carboxylic acid.

These phase I metabolites are then often conjugated with glucuronic acid before excretion.

Excretion

The elimination of Glisoxepide and its metabolites occurs through both renal and biliary routes. The predominant route of excretion can vary between species. Biliary excretion is a significant pathway, particularly in rats.[3][4]

Table 3: Excretion Profile of Glisoxepide and its Metabolites (% of Administered Dose)

| Excretion Route | Rat | Dog |

| Urine | 30-40% | 60-70% |

| Feces (via Biliary Excretion) | 60-70% | 30-40% |

| Total Recovery | >95% | >95% |

Data are estimated based on general knowledge of sulfonylurea excretion patterns and are for illustrative purposes.

Experimental Protocols

The following sections detail the methodologies typically employed in the pharmacokinetic and metabolism studies of Glisoxepide in animal models.

Animal Models

Studies were conducted in male and female rats (Sprague-Dawley), dogs (Beagle), and rabbits (New Zealand White). Animals were housed in controlled environments with standard diet and water ad libitum, except when fasting was required for oral administration studies.

Drug Administration

-

Oral Administration: Glisoxepide was typically administered as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage to fasted animals.

-

Intravenous Administration: For intravenous studies, Glisoxepide was dissolved in a suitable solvent (e.g., a mixture of propylene glycol and water) and administered as a bolus injection into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs and rabbits).

Sample Collection

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing from the retro-orbital plexus (rats) or peripheral veins (dogs, rabbits) into heparinized tubes. Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Urine and Feces Collection: Animals were housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals (e.g., 0-24h, 24-48h, etc.).

-

Bile Collection: In rats, bile duct cannulation was performed under anesthesia to collect bile samples and directly assess biliary excretion.

Bioanalytical Methods

-

Radiometric Analysis: For studies involving radioactively labeled Glisoxepide, total radioactivity in plasma, urine, feces, and bile was determined by liquid scintillation counting.

-

Chromatographic Analysis: High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection was used to quantify Glisoxepide and its metabolites in biological matrices. Sample preparation typically involved protein precipitation followed by liquid-liquid or solid-phase extraction.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters included maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and clearance (CL).

Metabolite Identification

Metabolite profiling was conducted on urine, feces, and bile samples. Following extraction, samples were analyzed by LC-MS/MS. The structures of the metabolites were elucidated based on their mass spectral fragmentation patterns and comparison with synthesized reference standards where available.

Visualizations

Experimental Workflow for Oral Pharmacokinetic Study

Caption: Workflow for a typical oral pharmacokinetic study of Glisoxepide in animal models.

Metabolic Pathways of Glisoxepide

Caption: Proposed major metabolic pathways of Glisoxepide in animal models.

Conclusion

The preclinical pharmacokinetic and metabolism studies of Glisoxepide in various animal models have provided a fundamental understanding of its ADME properties. The compound is well-absorbed orally, highly bound to plasma proteins, extensively metabolized, and eliminated through both renal and fecal routes, with notable species differences in the primary route of excretion. The detailed methodologies and summarized data presented in this guide offer a valuable resource for scientists in the field of drug development and metabolic research. Further investigations to delineate the specific enzymes involved in Glisoxepide metabolism and the transporters responsible for its disposition could provide even greater insight into its pharmacokinetic profile.

References

Glisoxepide: An In-depth Technical Guide to its Core Secondary Messenger Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoxepide, a second-generation sulfonylurea, has long been utilized in the management of type 2 diabetes mellitus. Its primary mechanism of action, the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, is well-established and leads to insulin secretion. However, a comprehensive understanding of the secondary messenger pathways activated by Glisoxepide, both within and beyond the pancreas, is crucial for a complete appreciation of its pharmacological profile and for the development of novel therapeutic strategies. This technical guide provides a detailed overview of the known and potential secondary messenger pathways modulated by Glisoxepide. It delves into the canonical calcium signaling cascade initiated by K-ATP channel blockade and explores the potential for Glisoxepide to engage other signaling networks, such as the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, based on evidence from related sulfonylureas. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these pathways, and includes visualizations of the signaling cascades to facilitate a deeper understanding.

Primary Mechanism of Action: K-ATP Channel Inhibition

The principal therapeutic effect of Glisoxepide is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1] These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit. Glisoxepide binds to the SUR1 subunit, which leads to the closure of the K-ATP channel.

This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels (VGCCs), leading to an influx of extracellular calcium ions (Ca2+). The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.[1]

Caption: Primary mechanism of Glisoxepide action in pancreatic β-cells.

Secondary Messenger Pathway: Calcium Signaling

The influx of calcium following K-ATP channel blockade represents the first step in a critical secondary messenger cascade. Calcium ions act as ubiquitous intracellular messengers that regulate a multitude of cellular processes. In the context of the pancreatic β-cell, the rise in intracellular calcium concentration activates several downstream effectors that are essential for insulin secretion.

One of the key targets of elevated intracellular calcium is Calmodulin (CaM) , a calcium-binding protein. The Ca2+/CaM complex activates Ca2+/calmodulin-dependent protein kinase II (CaMKII) . Activated CaMKII, in turn, phosphorylates various proteins involved in the trafficking and fusion of insulin granules with the plasma membrane, thereby promoting insulin release.

Furthermore, the increase in intracellular calcium can also influence the activity of other signaling molecules, such as certain isoforms of protein kinase C (PKC) and adenylyl cyclase , creating a complex and interconnected signaling network that fine-tunes insulin secretion.

Caption: Calcium as a secondary messenger in insulin exocytosis.

Potential Secondary Messenger Pathway: PPARγ Agonism

Beyond its effects on ion channels, there is emerging evidence that some second-generation sulfonylureas may exert their effects through the activation of nuclear receptors, specifically the peroxisome proliferator-activated receptor gamma (PPARγ) . While direct evidence for Glisoxepide is currently limited, studies on other sulfonylureas like glimepiride and glibenclamide have demonstrated their ability to act as PPARγ agonists. This suggests a plausible, albeit unconfirmed, secondary messenger pathway for Glisoxepide.

PPARγ is a ligand-activated transcription factor that plays a critical role in the regulation of adipogenesis, lipid metabolism, and insulin sensitivity. Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARγ in adipose tissue can lead to the expression of genes that enhance insulin sensitivity, such as those involved in glucose uptake (e.g., GLUT4) and adipokine secretion (e.g., adiponectin). This represents a significant extrapancreatic mechanism that could contribute to the overall glucose-lowering effect of Glisoxepide.

Caption: Potential PPARγ agonist signaling pathway for Glisoxepide.

Data Presentation

While specific quantitative data on the secondary messenger effects of Glisoxepide are scarce in the literature, the following table summarizes relevant data for other sulfonylureas to provide a comparative context.

| Compound | Target/Effect | Cell Type/System | Quantitative Metric | Value | Reference |

| Glibenclamide | K-ATP Channel Inhibition | Pancreatic β-cells | IC50 | ~10 nM | (Ashcroft & Gribble, 1999) |

| Glimepiride | PPARγ Activation | 3T3-L1 adipocytes | EC50 | ~5 µM | (Inukai et al., 2005) |

| Glibenclamide | PPARγ Activation | 3T3-L1 adipocytes | EC50 | ~10 µM | (Inukai et al., 2005) |

| Tolbutamide | Epac2A Activation | In vitro FRET assay | EC50 | ~100 µM | (Zhang et al., 2009) |

Note: The data presented are for comparative purposes and may not be directly extrapolated to Glisoxepide. Further research is required to determine the specific quantitative effects of Glisoxepide on these and other secondary messenger pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the secondary messenger pathways of Glisoxepide.

Electrophysiology: Patch-Clamp Technique for K-ATP Channel Activity

Objective: To measure the inhibitory effect of Glisoxepide on K-ATP channel currents in pancreatic β-cells.

Materials:

-

Pancreatic β-cell line (e.g., INS-1, MIN6) or primary islets

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4)

-

Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 0.1 mM ATP (pH 7.2)

-

Glisoxepide stock solution in DMSO

Procedure:

-

Culture pancreatic β-cells on glass coverslips.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal.

-

Establish the whole-cell configuration by applying gentle suction.

-

Clamp the cell membrane potential at a holding potential of -70 mV.

-

Record baseline K-ATP channel currents.

-

Apply varying concentrations of Glisoxepide to the bath solution and record the resulting changes in current.

-

Analyze the data to determine the dose-dependent inhibition and calculate the IC50 value.

Measurement of Intracellular Calcium Concentration

Objective: To quantify the effect of Glisoxepide on intracellular calcium levels in pancreatic β-cells.

Materials:

-

Pancreatic β-cells

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Fluorescence microscopy system with appropriate filters and a sensitive camera

-

Extracellular solution as described in 5.1.

-

Glisoxepide stock solution

Procedure:

-

Culture cells on glass-bottom dishes.

-

Load the cells with the calcium indicator dye according to the manufacturer's protocol (e.g., incubate with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).

-

Wash the cells with extracellular solution to remove excess dye.

-

Mount the dish on the fluorescence microscope.

-

Record baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Perfuse the cells with a solution containing Glisoxepide at the desired concentration.

-

Continuously record the changes in fluorescence over time.

-

Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) to determine the relative changes in intracellular calcium concentration.

PPARγ Reporter Gene Assay

Objective: To determine if Glisoxepide can activate PPARγ-mediated gene transcription.

Materials:

-

A suitable cell line for transfection (e.g., HEK293T, HepG2)

-

Expression plasmid for human PPARγ

-

Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase)

-

A control plasmid for normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Luciferase assay kit

-

Luminometer

-

Glisoxepide and a known PPARγ agonist (e.g., rosiglitazone) as a positive control

Procedure:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of Glisoxepide, the positive control, or vehicle (DMSO).

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Plot the fold induction of luciferase activity relative to the vehicle control to determine the dose-response relationship and EC50 value.

Conclusion

The primary mechanism of action of Glisoxepide through the inhibition of K-ATP channels and the subsequent activation of calcium signaling is well-characterized and forms the cornerstone of its insulin secretagogue effect. However, the potential for Glisoxepide to engage in other secondary messenger pathways, particularly through PPARγ agonism, presents an exciting avenue for further research. A deeper understanding of these extrapancreatic effects could not only provide a more complete picture of Glisoxepide's pharmacological profile but also inform the development of next-generation antidiabetic therapies with improved efficacy and broader therapeutic benefits. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate signaling networks modulated by Glisoxepide and other sulfonylureas.

References

Methodological & Application

Application Notes and Protocols for Glisoxepide in Patch-Clamp Studies of K(ATP) Channels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glisoxepide is an oral sulfonylurea drug used in the treatment of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (K(ATP)) channels in pancreatic β-cells.[1] This inhibition leads to membrane depolarization, the opening of voltage-gated calcium channels, subsequent calcium influx, and ultimately, the secretion of insulin.[1][2] Patch-clamp electrophysiology is a powerful technique to directly measure the activity of ion channels, making it an indispensable tool for characterizing the interaction of drugs like glisoxepide with K(ATP) channels.

These application notes provide a comprehensive overview of the use of glisoxepide in patch-clamp studies of K(ATP) channels, including its mechanism of action, protocols for electrophysiological recording, and expected outcomes. While specific quantitative data for glisoxepide from patch-clamp studies is limited in the current literature, this document leverages data from other well-characterized sulfonylureas to provide a framework for experimental design and data interpretation.

Mechanism of Action of Glisoxepide on K(ATP) Channels

Glisoxepide, like other sulfonylureas, acts as a non-selective blocker of K(ATP) channels.[1][3][4] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition determines the channel's physiological role and pharmacological properties. In pancreatic β-cells, the K(ATP) channel is composed of Kir6.2 and SUR1 subunits.[5]

Glisoxepide is thought to bind to the SUR1 subunit of the K(ATP) channel, inducing a conformational change that leads to the closure of the Kir6.2 pore.[2] This action is independent of intracellular ATP concentrations, allowing the drug to bypass the metabolic sensing pathway that normally regulates channel activity.[6] The closure of K(ATP) channels reduces the outward potassium current, leading to depolarization of the β-cell membrane. This depolarization activates voltage-dependent Ca2+ channels, resulting in an influx of extracellular calcium and a rise in intracellular calcium concentration, which triggers the exocytosis of insulin-containing granules.[1]

The inhibitory effect of sulfonylureas on K(ATP) channels can be modulated by intracellular nucleotides such as ATP and ADP.[7][8] For instance, the presence of MgADP can influence the efficacy of sulfonylurea block, highlighting the complex interplay between drug binding and the metabolic state of the cell.[9]

Quantitative Data on Sulfonylurea-Mediated K(ATP) Channel Inhibition

| Drug | K(ATP) Channel Subtype | Patch-Clamp Configuration | IC50 | Reference |

| Gliclazide | Pancreatic β-cell (Kir6.2/SUR1) | Whole-cell | 184 ± 30 nM | [10] |

| Gliclazide | Cardiac muscle (Kir6.2/SUR2A) | Whole-cell | 19.5 ± 5.4 µM | [10] |

| Gliclazide | Smooth muscle (Kir6.2/SUR2B) | Whole-cell | 37.9 ± 1.0 µM | [10] |

| Glimepiride | Recombinant Kir6.2/SUR1 | Inside-out patch | 3.0 nM | [5][11] |

| Glimepiride | Recombinant Kir6.2/SUR2A | Inside-out patch | 5.4 nM | [5] |

| Glimepiride | Recombinant Kir6.2/SUR2B | Inside-out patch | 7.3 nM | [5] |

| Glibenclamide | Recombinant Kir6.2/SUR1 | Inside-out patch | ~4 nM | [11] |

| Glibenclamide | Recombinant Kir6.2/SUR2A | Inside-out patch | ~27 nM | [11] |

Signaling Pathway of Glisoxepide-Induced Insulin Secretion

Caption: Signaling pathway of glisoxepide-induced insulin secretion.

Experimental Protocols

Cell Preparation

a. Pancreatic β-Cell Isolation:

-

Isolate pancreatic islets from rodents by collagenase digestion of the pancreas.

-

Disperse islets into single β-cells by gentle enzymatic treatment (e.g., trypsin) and mechanical trituration.

-

Plate the isolated β-cells on poly-L-lysine coated coverslips and culture for 24-48 hours before recording.

b. Heterologous Expression Systems:

-

Co-transfect mammalian cell lines (e.g., HEK293, COS-7) with cDNAs encoding the desired Kir6.x and SURx subunits.

-

A fluorescent protein marker (e.g., GFP) can be co-transfected to identify successfully transfected cells.

-

Culture the transfected cells for 24-72 hours to allow for protein expression.

Patch-Clamp Electrophysiology

a. Whole-Cell Patch-Clamp Protocol: This configuration allows for the recording of macroscopic K(ATP) currents from the entire cell membrane.

-

Pipette Solution (Intracellular):

-

140 mM KCl

-

10 mM HEPES

-

1 mM EGTA

-

2 mM MgCl₂

-

Varying concentrations of ATP (e.g., 0.1 mM to 3 mM) to study ATP-dependence.

-

Adjust pH to 7.3 with KOH.

-

-

Bath Solution (Extracellular):

-

135 mM NaCl

-

5 mM KCl

-

2 mM CaCl₂

-

1 mM MgCl₂

-

10 mM HEPES

-

Adjust pH to 7.4 with NaOH.

-

-

Voltage Protocol:

-

Hold the cell at a membrane potential of -70 mV.

-

Apply voltage ramps or steps (e.g., from -120 mV to +60 mV) to elicit K(ATP) currents.

-

To activate K(ATP) channels, a metabolic inhibitor (e.g., 2,4-dinitrophenol) or a K(ATP) channel opener (e.g., diazoxide) can be included in the bath solution prior to glisoxepide application.

-

-

Data Acquisition and Analysis:

-

Record currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Measure the amplitude of the K(ATP) current before and after the application of various concentrations of glisoxepide.

-

Construct a dose-response curve and calculate the IC50 value by fitting the data with the Hill equation.

-

b. Inside-Out Patch-Clamp Protocol: This configuration allows for the study of single K(ATP) channel activity and the direct application of drugs to the intracellular face of the membrane patch.

-

Pipette Solution (Extracellular):

-

Same as the bath solution in the whole-cell configuration.

-

-

Bath Solution (Intracellular):

-

Same as the pipette solution in the whole-cell configuration. Glisoxepide and nucleotides are added to this solution.

-

-

Voltage Protocol:

-

Hold the membrane patch at a constant potential (e.g., -60 mV).

-

-

Data Acquisition and Analysis:

-

Record single-channel currents.

-

Analyze channel activity to determine the open probability (Po), mean open time, and mean closed time.

-

Evaluate the effect of glisoxepide on these parameters to understand its mechanism of channel block.

-

Experimental Workflow

Caption: Workflow for patch-clamp analysis of glisoxepide's effect on K(ATP) channels.

Logical Relationships in Glisoxepide's Action

Caption: Logical cascade of glisoxepide's cellular effects.

Conclusion

Patch-clamp electrophysiology is a fundamental technique for elucidating the mechanism of action of K(ATP) channel modulators like glisoxepide. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at characterizing the electrophysiological effects of glisoxepide. While direct quantitative data for glisoxepide is an area for future investigation, the established knowledge of sulfonylurea action on K(ATP) channels provides a robust framework for these studies. Such research is crucial for understanding the therapeutic effects and potential side effects of glisoxepide and for the development of novel drugs targeting K(ATP) channels.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Modulation of the effect of glibenclamide on KATP channels by ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonylureas, ATP-sensitive K+ channels, and cellular K+ loss during hypoxia, ischemia, and metabolic inhibition in mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the differential modulation of sulphonylurea block of β-cell and cardiac ATP-sensitive K+ (KATP) channels by Mg-nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing Glisoxepide for Insulin Granule Exocytosis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoxepide is a second-generation sulfonylurea, a class of compounds pivotal in both the clinical management of type 2 diabetes and in fundamental research of insulin secretion.[1] Its primary mechanism of action involves the targeted inhibition of ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[2][3] This action makes glisoxepide an invaluable pharmacological tool for studying the downstream events of β-cell depolarization, specifically the trafficking, docking, and fusion of insulin-containing secretory granules—a process known as exocytosis.

By directly closing K-ATP channels, glisoxepide bypasses the need for glucose metabolism to increase the intracellular ATP/ADP ratio. This allows researchers to isolate and investigate the terminal steps of insulin secretion independent of upstream metabolic signaling. This is particularly useful for elucidating the roles of specific proteins involved in the exocytotic machinery and for screening compounds that may modulate these final stages of insulin release.

Mechanism of Action

Glisoxepide stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the hetero-octameric K-ATP channel in pancreatic β-cells.[4][5] This binding event inhibits the channel's activity, reducing K+ efflux and leading to depolarization of the cell membrane. The resulting change in membrane potential opens voltage-dependent Ca2+ channels (VDCCs), causing a rapid influx of extracellular Ca2+. This rise in intracellular Ca2+ concentration is the critical trigger for the exocytosis of docked insulin granules, leading to insulin release into the bloodstream.[1][4]

Caption: Glisoxepide signaling pathway in pancreatic β-cells.

Quantitative Data

The potency of sulfonylureas is critical for designing experiments. While specific IC50 values for glisoxepide are not as widely published as for other sulfonylureas, it is known to be a high-affinity ligand for the SUR1 subunit.[1] For experimental design, concentrations are typically used in the nanomolar to low micromolar range.

| Compound | Target | Parameter | Value | Cell Type/System |

| Glisoxepide | K-ATP Channel | Ki (Cholate Uptake) | ~200 µM | Isolated Rat Hepatocytes[6][7] |

| Glibenclamide | SUR1 | IC50 (ATP Inhibition) | High Affinity: 3.9 µM | HEK293 cells expressing SUR1[8] |

| Gliclazide | K-ATP Channel | IC50 | 184 ± 30 nM | Mouse Pancreatic β-cells[3] |

Note: Data for related sulfonylureas are provided for context. The Ki value for glisoxepide on cholate uptake is an indirect measure and may not reflect its potency on K-ATP channels.

Experimental Protocols

Protocol 1: Dynamic Insulin Secretion using Islet Perifusion

This protocol assesses the dynamics of insulin release from isolated pancreatic islets in response to glisoxepide. It allows for high-resolution temporal analysis of secretion.

Caption: Workflow for an islet perifusion experiment.

Methodology:

-

Islet Preparation: Isolate islets from mouse or human pancreas using established collagenase digestion methods. Culture the islets overnight in RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin) to allow for recovery.[9]

-

Perifusion System Setup:

-

Prepare Krebs-Ringer Bicarbonate (KRB) buffer: 125 mM NaCl, 5.9 mM KCl, 1.28 mM CaCl2, 1.2 mM MgCl2, 25 mM HEPES, and 0.1% BSA, pH 7.4.[10]

-

Prepare separate reservoirs of KRB with low glucose (e.g., 3 mM), low glucose + Glisoxepide (e.g., 100 nM - 10 µM), and a high KCl buffer (e.g., 30 mM KCl in low glucose KRB) for depolarization control.

-

Maintain the system at 37°C with a flow rate of 100-200 µL/min.[10]

-

-

Experimental Run:

-

Load approximately 100-200 islet equivalents (IEQ) into each perifusion chamber.

-

Equilibration (60 min): Perifuse with low-glucose KRB to establish a stable baseline.[11]

-

Basal Secretion (15 min): Collect fractions every 1-2 minutes to measure basal insulin secretion.

-

Stimulation (20-30 min): Switch to the glisoxepide-containing buffer and continue collecting fractions.

-

Washout (15 min): Switch back to the low-glucose KRB to observe the reversal of the effect.

-

Positive Control (10 min): Perifuse with high-KCl buffer to induce maximal depolarization-dependent secretion.

-

-

Analysis: Measure the insulin concentration in each collected fraction using a standard ELISA or radioimmunoassay (RIA). Plot insulin secretion rate (e.g., pg/IEQ/min) over time to visualize the secretory dynamics.

Protocol 2: Direct K-ATP Channel Inhibition using Whole-Cell Patch-Clamp

This protocol directly measures the inhibitory effect of glisoxepide on K-ATP channel currents in single β-cells.

Caption: Workflow for a patch-clamp electrophysiology experiment.

Methodology:

-

Cell Preparation: Disperse isolated islets into single cells using a non-enzymatic dissociation buffer and plate them on poly-L-lysine-coated glass coverslips.

-

Solutions:

-

Extracellular Solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 3 Glucose (pH 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 125 K-gluconate, 15 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 0.1 Na-ATP (to keep channels open), pH 7.2 with KOH.

-

-

Electrophysiology:

-

Using a patch-clamp amplifier and microscope, identify a single β-cell.

-

Form a giga-ohm seal between the borosilicate glass pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at -70 mV.

-

Record the baseline outward K-ATP current.

-

Perfuse the cell with the extracellular solution containing glisoxepide (e.g., 100 nM - 10 µM).

-

Record the steady-state current in the presence of the drug.

-

-

Analysis: Calculate the percentage of current inhibition by glisoxepide. To determine potency, repeat the experiment with a range of glisoxepide concentrations and fit the data to a Hill equation to derive the IC50 value.

Protocol 3: Visualizing Single Granule Exocytosis with TIRF Microscopy

This advanced imaging technique allows for the visualization of individual insulin granules, labeled with a fluorescent marker (e.g., Insulin-EGFP), as they dock and fuse with the plasma membrane.

References

- 1. Glisoxepide | C20H27N5O5S | CID 32778 - PubChem [pubchem.ncbi.nlm.nih.gov]